4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol
Description
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a pyrazole derivative featuring a 3-amino-5-methyl-substituted pyrazole ring linked to a butan-2-ol chain.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-amino-5-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-8(9)10-11(6)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
QPPQSZLLMYFQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Starting materials: Sodium cyanoacetone and hydrazinium monohydrochloride or hydrazine hydrate.
- Solvent: Often toluene is used as a hydrophobic solvent to facilitate separation of by-products.
- Temperature: Reaction typically occurs around 35°C.
- Process: Sodium cyanoacetone is added to an aqueous solution of hydrazinium salt or hydrazine hydrate. Acid (such as hydrochloric acid) may be metered in to initiate the reaction and liberate cyanoacetone.
- Water removal: Water formed during the reaction is continuously removed by distillation, often using a water separator.
- By-product management: Sodium chloride precipitates and is removed by crystallization with low molecular weight alcohols like ethanol.
- Isolation: The crude 3-amino-5-methylpyrazole is isolated by filtration and distillation.
Yield and Purity Data
| Example | Sodium Cyanoacetone (mol) | Hydrazinium Salt (mol) | Solvent | Temperature (°C) | Yield (g) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1 | 1 (40% aqueous) | Toluene | 35 | 99 | 88.6 | >89 |
| 2 | 1 | 1 (40% aqueous) | Toluene | Reflux | 71 | 72 | >98 |
| 3 | 0.5 | 0.45 (30% hydrazine) | Toluene | 35 | 36.8 | 72 | >95 |
| 4 | 1 | 1 (40% aqueous) | Toluene | Boiling point | 85.2 | 83.3 | >95 |
Notes on Polymerization and Stability
- Cyanoacetone tends to polymerize during storage; thus, it is prepared in situ or immediately before use.
- The reaction mixture requires careful control of pH and temperature to optimize yield and purity.
Alkylation to Form 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol
After obtaining 3-amino-5-methylpyrazole, the next step is its alkylation with an appropriate alkylating agent bearing the butan-2-ol moiety or a suitable precursor.
General Synthetic Approach
- Starting material: 3-amino-5-methylpyrazole.
- Alkylating agent: Typically a halo-substituted butan-2-ol derivative or a protected form that can introduce the 4-(butan-2-ol) side chain.
- Reaction type: N-alkylation at the pyrazole nitrogen.
- Conditions: Basic or neutral conditions, often in polar aprotic solvents to favor substitution.
- Purification: Standard workup involving extraction, crystallization, or chromatography.
Mechanistic Considerations
- The nucleophilic nitrogen on the pyrazole ring attacks the alkylating agent.
- The amino group on the pyrazole ring remains intact, preserving biological activity.
- The hydroxyl group on the butan-2-ol side chain provides additional sites for further functionalization or interaction in biological systems.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Outcome | Yield / Purity |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Sodium cyanoacetone + Hydrazine | 35°C, toluene, acid addition | 3-amino-5-methylpyrazole | 72-88% yield, >89-98% purity |
| 2 | N-Alkylation | 3-amino-5-methylpyrazole + Alkylating agent (halo-butan-2-ol derivative) | Basic/neutral, polar aprotic solvent | This compound | Not explicitly reported; standard alkylation yields expected |
Research Findings and Practical Notes
- The initial pyrazole synthesis method is well-documented and patented, providing reliable yields and purity.
- The key to successful preparation is the control of reaction parameters to prevent side reactions and polymerization.
- The alkylation step requires careful selection of alkylating agent and reaction conditions to maintain the integrity of the amino and hydroxyl groups.
- The final compound's dual functional groups (amino and hydroxyl) offer versatile chemical reactivity, which is beneficial for further pharmaceutical development.
This detailed synthesis overview reflects current knowledge from patent literature and chemical supplier data, providing a comprehensive guide to the preparation of this compound with high reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in clinical settings. Research indicates that derivatives of pyrazole compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Inhibition of Kinase Activity
The compound has shown promise as a selective inhibitor of various kinases involved in cancer progression. By modulating kinase activity, it may help in regulating pathways that are often dysregulated in tumors. For instance, inhibitors derived from pyrazole scaffolds have been linked to the inhibition of p38 MAP kinase, which plays a significant role in inflammatory responses and cancer cell proliferation .
Pesticide Development
This compound is being explored for its potential use in developing new pesticides. Its structural features suggest it could interact with specific biological targets in pests, leading to effective pest control solutions that minimize environmental impact compared to traditional pesticides .
Plant Growth Regulation
Research indicates that compounds similar to this compound can act as plant growth regulators. These compounds can enhance growth rates and yield by influencing hormonal pathways within plants, providing an avenue for improving agricultural productivity .
Enzyme Inhibition Studies
In biochemical research, the compound has been utilized to study enzyme inhibition mechanisms. Its ability to bind selectively to certain enzymes allows researchers to investigate the biochemical pathways involved in various diseases, particularly those related to metabolic disorders .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of new drugs .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural insights : SHELX software, widely used for small-molecule crystallography, may resolve the target compound’s hydrogen-bonding patterns .
- Knowledge gaps: The evidence lacks explicit data on the target compound’s synthesis, biological activity, or thermodynamic properties. Further studies are needed to explore its reactivity and applications.
Biological Activity
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol, a compound featuring a pyrazole moiety, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 169.22 g/mol. The compound contains an amino group and a hydroxyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives could inhibit the growth of various bacterial strains, showcasing their potential as antibacterial agents. The inhibition zones measured ranged from 12 to 16 mm against specific fungal strains such as Aspergillus niger and Penicillium digitatum .
Alpha-Amylase Inhibition
Alpha-amylase inhibition is crucial for managing diabetes as it slows carbohydrate digestion. Compounds similar to this compound have shown promising results in inhibiting alpha-amylase activity. For instance, a study reported IC50 values indicating that these compounds have superior inhibitory effects compared to the standard drug acarbose .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various pyrazole derivatives, including this compound. The synthesized compounds were characterized using NMR and FTIR spectroscopy, confirming their structures. The biological assays conducted revealed significant antimicrobial and alpha-amylase inhibitory activities .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited cytotoxic effects on cancer cell lines, particularly A549 cells, although further optimization of the structure was necessary to enhance efficacy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
